molecular formula C38H22N2O2 B3344805 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione CAS No. 909712-63-6

2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione

Cat. No.: B3344805
CAS No.: 909712-63-6
M. Wt: 538.6 g/mol
InChI Key: PGSSOHYXCTUKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical and Contemporary Significance of Anthracene-9,10-dione Scaffolds in Organic Chemistry

The anthracene (B1667546) framework, a tricyclic aromatic hydrocarbon, has a rich history in organic chemistry, initially gaining prominence through its derivatives used in the dye industry. rroij.com Anthracene-9,10-dione, also known as anthraquinone (B42736), is a derivative of anthracene. wikipedia.org Historically, anthraquinone derivatives were pivotal in the development of synthetic dyes, with Alizarin being a notable example.

In contemporary organic chemistry, the significance of the anthracene-9,10-dione scaffold has transitioned from dye chemistry to the realm of advanced functional materials. beilstein-journals.orgresearchgate.net Its rigid, planar structure and inherent electron-accepting nature make it an attractive core for the construction of electroactive molecules. rsc.org The fused ring system provides thermal and chemical stability, which are crucial attributes for materials used in electronic devices. researchgate.net Modern research leverages these properties to incorporate anthracene-9,10-dione into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). beilstein-journals.orgrsc.org The ability to functionalize the anthracene-9,10-dione core at various positions allows for the fine-tuning of its electronic and photophysical properties. researchgate.net

The Role of Carbazole (B46965) Moieties in Functional Organic Compounds

Carbazole is a nitrogen-containing heterocyclic compound that has become a ubiquitous building block in the design of functional organic materials. mdpi.comnih.gov Its prominence stems from a combination of desirable electronic and physical properties. Carbazole is known for its excellent hole-transporting capabilities, which is a consequence of the electron-rich nature of the nitrogen atom within the aromatic system. nih.govmagtech.com.cn This property is essential for the efficient operation of various organic electronic devices.

Furthermore, carbazole moieties exhibit high thermal and electrochemical stability, contributing to the longevity and robustness of the final material. mdpi.com The rigid and planar structure of carbazole also facilitates strong intermolecular interactions, which can be beneficial for charge transport. nih.gov From a synthetic perspective, the carbazole unit can be readily functionalized at the nitrogen atom (N-position) and various positions on the aromatic rings, allowing for the creation of a diverse range of derivatives with tailored properties. mdpi.comchim.it These characteristics have led to the widespread use of carbazole-based materials in OLEDs, photovoltaics, and as host materials for phosphorescent emitters. magtech.com.cnnih.gov

Conceptual Overview of Donor-Acceptor Architectures in Molecular Design

The donor-acceptor (D-A) concept is a powerful strategy in molecular design for creating organic materials with specific optoelectronic properties. nih.gov This approach involves covalently linking an electron-donating (donor) moiety to an electron-accepting (acceptor) moiety within the same molecule. nih.gov This arrangement leads to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. mdpi.com

The energy levels of the highest occupied molecular orbital (HOMO) are primarily determined by the donor unit, while the lowest unoccupied molecular orbital (LUMO) levels are largely dictated by the acceptor unit. nih.gov By judiciously selecting the donor and acceptor components, it is possible to tune the HOMO-LUMO energy gap and, consequently, the absorption and emission properties of the molecule. nih.govnih.gov This tunability is a key advantage of the D-A architecture, enabling the design of materials that can absorb or emit light at specific wavelengths, from the visible to the near-infrared regions of the electromagnetic spectrum. mdpi.com

Different D-A configurations, such as D-A, D-A-D, A-D-A, and D-π-A (where π represents a conjugated spacer), have been explored to optimize material performance for various applications, including OLEDs, organic photovoltaics, and fluorescent probes. tuni.fiacs.orgrsc.org The nature of the linkage between the donor and acceptor also plays a critical role in determining the degree of electronic communication and the resulting photophysical properties. acs.org

Positioning of 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione within Modern Materials Research

This compound is a molecule that embodies the principles of donor-acceptor design. In this structure, the anthracene-9,10-dione core acts as the electron-accepting unit, while the two carbazole moieties, attached at the 2 and 6 positions, serve as the electron-donating components. This A-D-A type architecture is of significant interest in modern materials research.

The strategic placement of the electron-donating carbazole groups on the electron-deficient anthraquinone scaffold is expected to induce strong intramolecular charge transfer characteristics. rsc.org This can lead to desirable photophysical properties, such as tunable emission colors and high fluorescence quantum yields, which are important for applications in OLEDs. rsc.org Furthermore, the combination of the good hole-transporting nature of carbazole with the electron-accepting properties of anthraquinone could result in a material with ambipolar charge transport characteristics, making it suitable for use in various electronic devices. nih.gov

The research on 2,6-disubstituted anthraquinone derivatives has shown that the nature and position of the substituents have a profound impact on the electronic and optical properties of the molecule. rsc.orgresearchgate.net Therefore, this compound represents a specific molecular design aimed at achieving a unique set of properties for applications in organic electronics and photonics.

Scope and Academic Relevance of the Research Domain

The study of donor-acceptor molecules based on well-defined aromatic scaffolds like anthracene-9,10-dione and carbazole is a highly active and relevant area of academic research. This field lies at the intersection of synthetic organic chemistry, materials science, and physics. The primary academic relevance stems from the pursuit of a fundamental understanding of structure-property relationships in organic functional materials.

By systematically modifying the molecular structure, such as altering the donor and acceptor units or their linkage, researchers can gain insights into how these changes affect the electronic structure, charge transport, and photophysical behavior of the material. This knowledge is crucial for the rational design of next-generation organic materials with improved performance and stability for a wide range of applications, including more efficient OLEDs for displays and lighting, and more effective organic solar cells for renewable energy generation. The investigation of compounds like this compound contributes to this growing body of knowledge and paves the way for technological advancements in organic electronics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-di(carbazol-9-yl)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H22N2O2/c41-37-30-20-18-24(40-35-15-7-3-11-27(35)28-12-4-8-16-36(28)40)22-32(30)38(42)29-19-17-23(21-31(29)37)39-33-13-5-1-9-25(33)26-10-2-6-14-34(26)39/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSSOHYXCTUKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)C(=O)C6=C(C5=O)C=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635079
Record name 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909712-63-6
Record name 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Rational Design of Synthetic Routes to 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione

The rational design of synthetic pathways for this compound is fundamentally guided by the molecule's structure, which combines an electron-deficient 9,10-anthraquinone core with electron-rich 9H-carbazole units. nih.govnih.gov This donor-acceptor architecture is a key consideration in selecting reactions that can efficiently form the crucial carbon-nitrogen (C-N) bonds between the carbazole (B46965) and anthraquinone (B42736) moieties. Synthetic strategies are often devised to be convergent, involving the preparation of functionalized precursors of both the anthraquinone and carbazole fragments, which are then joined in a final coupling step. rsc.orgrsc.org

Key aspects of the rational design include:

Precursor Selection : The primary precursors are typically a 2,6-disubstituted anthracene-9,10-dione and a carbazole nucleophile or organometallic reagent. The substituents on the anthraquinone are chosen to be good leaving groups (e.g., halogens like bromine or iodine) for cross-coupling reactions or to activate the ring for nucleophilic substitution.

Bond Formation Strategy : The principal challenge is the formation of the C-N bond linking the nitrogen of the carbazole to the C2 and C6 positions of the anthraquinone. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a primary consideration due to their high efficiency and functional group tolerance. nih.govnih.gov Alternatively, Suzuki-Miyaura coupling can be employed if the carbazole nitrogen is first used to form a different type of bond, though direct N-arylation is more common for this specific linkage.

Regioselectivity : The synthesis must ensure the selective functionalization of the 2 and 6 positions of the anthracene-9,10-dione. This is typically achieved by starting with a commercially available or synthesized precursor that already possesses the desired 2,6-substitution pattern, such as 2,6-dibromoanthracene-9,10-dione.

Palladium-Catalyzed Cross-Coupling Strategies for Diarylation of Anthracene-9,10-dione Precursors

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, making them ideal for the synthesis of complex aromatic compounds. rsc.orgnih.gov For the diarylation of anthracene-9,10-dione precursors, these methods offer high yields and excellent functional group compatibility under relatively mild conditions. nih.gov The choice between different cross-coupling strategies depends on the specific nature of the functionalized precursors.

While the Suzuki-Miyaura reaction is primarily used for C-C bond formation, it is a cornerstone of modern organic synthesis for creating biaryl linkages. ntnu.norsc.org In a hypothetical context for synthesizing the target molecule where a C-C bond is desired, this reaction would involve the coupling of a dihaloanthraquinone with an arylboronic acid. For the specific C-N bond formation in this compound, a direct Suzuki-Miyaura N-arylation is less common than other named reactions. However, the principles of catalyst and ligand selection are transferable. nih.govresearchgate.net

A typical Suzuki-Miyaura system involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent. The choice of these components is critical for achieving high efficiency. rsc.orgnih.gov

ComponentExamplesFunction
Palladium PrecatalystPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalytic species.
Phosphine LigandSPhos, XPhos, PPh₃Stabilizes the Pd catalyst, influences reactivity and selectivity.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid and facilitates the transmetalation step.
SolventToluene, Dioxane, THF/WaterSolubilizes reactants and influences reaction rate and temperature.

For the synthesis of related diarylanthracene derivatives, 9,10-dibromoanthracene (B139309) has been successfully reacted with various aryl boronic acids using a palladium(0) catalyst to achieve good yields. lookchem.comnih.gov This demonstrates the viability of using dihaloanthracene precursors in palladium-catalyzed couplings.

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds and represents the most direct conceptual route to this compound. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. In this case, the reaction would be between 2,6-dibromoanthracene-9,10-dione and two equivalents of 9H-carbazole.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. nih.govwikipedia.org The success of this reaction is highly dependent on the choice of phosphine ligand, which must facilitate both the oxidative addition and the reductive elimination steps. beilstein-journals.org

ComponentExamplesRole in the Reaction
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Provides the active catalytic species after reduction.
Phosphine LigandBINAP, Xantphos, RuPhos, BrettPhosCrucial for catalyst stability and promoting the reductive elimination step. Sterically hindered biarylphosphine ligands are often highly effective. beilstein-journals.orgacs.org
BaseNaOᵗBu, K₂CO₃, Cs₂CO₃Deprotonates the carbazole nitrogen, forming the active nucleophile. researchgate.net
SolventToluene, DioxaneAnhydrous, non-protic solvents are typically used to prevent side reactions.

The coupling of aryl bromides with carbazole using various palladium precatalysts and phosphine ligands has been well-documented, leading to the synthesis of N-arylcarbazoles in good yields. nih.govacs.org This established methodology provides a strong foundation for its application in the synthesis of the target molecule.

Nucleophilic Aromatic Substitution Reactions in Anthraquinone Functionalization

Nucleophilic aromatic substitution (SNAr) presents an alternative, palladium-free pathway for the functionalization of anthraquinone precursors. nih.govrsc.org The SNAr mechanism requires a substrate that is highly electron-deficient and contains a good leaving group (such as a halide or nitro group). The electron-withdrawing nature of the two carbonyl groups in the anthracene-9,10-dione core enhances the electrophilicity of the aromatic rings, making them susceptible to nucleophilic attack.

For an SNAr reaction to proceed, the reaction would involve:

Activation : The anthraquinone ring must be sufficiently activated by electron-withdrawing groups. The dione (B5365651) functionality provides significant activation.

Nucleophile : The deprotonated carbazole anion (carbazolide), typically generated by a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), acts as the nucleophile.

Leaving Group : A good leaving group, typically a halide like fluorine or chlorine, must be present at the 2 and 6 positions of the anthraquinone.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov While conceptually viable, SNAr reactions often require harsh conditions, such as high temperatures and strongly basic media, which can lead to side reactions and may not be compatible with all functional groups. beilstein-journals.orgnih.gov

Functionalization of Carbazole Units Prior to Coupling

To facilitate certain cross-coupling reactions, particularly Suzuki-Miyaura, the carbazole moiety must be functionalized beforehand. chim.it While Buchwald-Hartwig amination can use carbazole directly, other strategies may require a more complex derivative. acs.orgrsc.org For instance, if a synthetic design called for a C-C linkage between the carbazole and another unit, borylation or halogenation of the carbazole ring would be necessary.

Common functionalization strategies for carbazole include:

Borylation : The synthesis of a carbazole-boronic acid or boronic ester derivative. This is typically achieved by lithiation of an N-protected, halogenated carbazole followed by quenching with a trialkyl borate. These boronic acid derivatives are key intermediates for Suzuki-Miyaura couplings. researchgate.net

Halogenation : Introduction of bromine or iodine onto the carbazole ring at specific positions (e.g., C3 and C6) provides electrophilic sites for subsequent cross-coupling reactions.

N-Alkylation/Arylation : The nitrogen atom of carbazole is often substituted with an alkyl or aryl group to improve solubility or to modify the electronic properties of the final compound. researchgate.netmdpi.comresearchgate.net

These pre-functionalization steps add versatility to the synthetic design, allowing for the construction of a wider range of complex carbazole-containing materials. nih.govrsc.org

Optimization of Reaction Conditions and Yields

Achieving a high yield of this compound requires careful optimization of the reaction conditions for the chosen coupling strategy. acs.org For palladium-catalyzed reactions, several parameters can be systematically varied to maximize product formation and minimize side reactions, such as dehalogenation or homocoupling. ntnu.nonih.gov

ParameterVariables and Considerations
Catalyst Loading Typically ranges from 0.1 to 5 mol%. Lowering catalyst loading is desirable for cost and reducing palladium contamination in the final product, but may require longer reaction times or higher temperatures. rsc.orgacs.org
Ligand Selection This is often the most critical parameter. The electronic and steric properties of the phosphine ligand (e.g., bite angle in bidentate ligands) have a profound impact on catalyst activity and stability. beilstein-journals.org Screening a library of ligands is a common optimization strategy.
Base The choice and strength of the base (e.g., K₂CO₃ vs. NaOᵗBu) can affect the rate of deprotonation of the nucleophile and the overall reaction kinetics. The base must be compatible with the substrates and not cause degradation. nih.gov
Solvent The polarity and boiling point of the solvent (e.g., toluene, DMF, dioxane) determine the reaction temperature and solubility of the reactants. Anhydrous conditions are often essential. nih.gov
Temperature Reactions are often run at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate, but excessive heat can lead to catalyst decomposition or side product formation.
Reactant Stoichiometry Using a slight excess of one reactant (e.g., the carbazole or boronic acid derivative) can help drive the reaction to completion. researchgate.net

Systematic screening of these conditions, often employing high-throughput experimentation techniques, is crucial for developing a robust and scalable synthesis. nih.gov The purification of the final product, typically through column chromatography or recrystallization, is also a key step in obtaining the target compound with high purity.

Synthetic Pathways to Analogues and Derivatives of this compound

The general synthetic approach involves the double N-arylation of a carbazole derivative with a 2,6-dihaloanthracene-9,10-dione. The versatility of this method allows for the introduction of a wide array of functional groups onto either component, enabling the fine-tuning of the final compound's electronic and photophysical properties. Key starting materials include 2,6-dichloro- or 2,6-dibromoanthracene-9,10-dione and various substituted carbazoles.

The synthesis of substituted carbazole precursors is a critical preliminary step. For instance, functional groups can be introduced at the 3 and 6 positions of the carbazole ring system. A common precursor, 3,6-dibromocarbazole, can be synthesized by the bromination of carbazole using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). This di-halogenated carbazole can then be further functionalized.

A notable example is the preparation of 3,6-di-tert-butyl-9H-carbazole. This derivative is synthesized to enhance the solubility and stability of the final molecule. The synthesis of related precursors, such as 3,6-di-tert-butyl-9-(4-iodophenyl)-carbazole, involves multiple steps including Friedel-Crafts alkylation, reduction of a nitro group, and subsequent diazonium salt reactions. beilstein-journals.org

The core of the synthetic strategy is the Ullmann condensation. This reaction traditionally requires a copper catalyst (such as CuI, Cu(0), or Cu₂O), a base (like K₂CO₃, KOH, or Cs₂CO₃), and a high-boiling polar solvent (e.g., nitrobenzene, DMF, or 1,4-dioxane). The reaction temperatures are typically elevated, often exceeding 180°C. Modern variations of the Ullmann coupling may employ ligands, such as diamines or β-diketones, to facilitate the reaction under milder conditions. researchgate.netnih.gov Microwave-assisted protocols have also been developed to significantly reduce reaction times and improve yields for the N-arylation of anthraquinone derivatives. rsc.org

The following tables detail synthetic pathways for key precursors and the final coupling reactions for analogues of this compound.

Table 1: Synthesis of Substituted Carbazole Precursors

Product Starting Material Reagents and Conditions Solvent Yield
3,6-Dibromo-9H-carbazole 9H-Carbazole N-Bromosuccinimide (NBS), Stirred at room temp for 2 hr DMF 64%
3,6-Di-tert-butyl-9-(4'-methoxycarbonyl)carbazole 3,6-Di-tert-butyl-9H-carbazole Methyl 4-iodobenzoate, CuI, K₂CO₃, 18-crown-6 Dimethylacetamide 91%
9H-Carbazole-3,6-dicarbonitrile 3,6-Dibromo-9H-carbazole Zn(CN)₂, Pd₂(dba)₃·dba, dppf, Zn powder, Zn(OAc)₂·2H₂O, 110°C for 3 days DMF / H₂O 53%

This table is interactive and allows for sorting and filtering of data.

Table 2: Synthesis of 2,6-Dicarbazolylanthraquinone Analogues via Ullmann Condensation

Product Reactant 1 Reactant 2 Catalyst / Base / Conditions Solvent Yield
This compound 2,6-Dichloroanthracene-9,10-dione 9H-Carbazole Cu powder, K₂CO₃, Reflux Nitrobenzene Not specified
Analogue with substituted carbazoles 2,6-Dibromoanthracene-9,10-dione Substituted 9H-Carbazole CuI, K₂CO₃, High Temperature (e.g., 180-210°C) DMF or 1,4-Dioxane Varies
Analogue via microwave-assisted coupling Bromoanthraquinone derivative Aryl amine (e.g., Carbazole) Cu(0), Phosphate buffer, Microwave irradiation (80-120°C, 2-20 min) H₂O / Buffer Good to Excellent

This table is interactive and allows for sorting and filtering of data.

The synthesis of these analogues is driven by the need for materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netepstem.net The substituents on the carbazole units (e.g., tert-butyl, cyano groups) or on the anthraquinone core itself can significantly influence the molecule's solubility, thermal stability, and electronic energy levels (HOMO/LUMO), thereby affecting device performance. researchgate.net

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are fundamental to the characterization of 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione, offering precise information about its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of the molecule. However, detailed experimental NMR data for this compound is not extensively available in public literature. The anticipated spectra would reveal distinct signals corresponding to the protons and carbons of the anthracene-9,10-dione core and the two carbazolyl substituents.

A ¹H NMR spectrum of this compound would be expected to show a complex pattern of signals in the aromatic region. The protons on the anthracene (B1667546) core and the carbazole (B46965) moieties would exhibit characteristic chemical shifts and coupling constants, allowing for their specific assignment.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment

No specific experimental ¹H NMR data for this compound was found in the reviewed sources.

The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The carbonyl carbons of the dione (B5365651) would be expected to resonate at a significantly downfield chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment

No specific experimental ¹³C NMR data for this compound was found in the reviewed sources.

This solid-state NMR technique would be invaluable for probing the local environment of the nitrogen atoms within the carbazole units. The chemical shifts would be sensitive to the electronic structure and intermolecular interactions in the solid state.

Specific experimental ¹⁵N CP/MAS NMR data for this compound is not available in the public domain.

DOSY NMR is utilized to study the diffusion of molecules in solution, which can provide insights into their size and shape, as well as potential aggregation.

There is no publicly available experimental DOSY NMR data for this specific compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical technique for determining the molecular weight of a compound and can also offer clues about its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₃₈H₂₂N₂O₂, the expected exact mass would be approximately 538.17 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve cleavages at the bonds connecting the carbazole units to the anthracene core, as well as characteristic fragmentation of the carbazole and anthracene-9,10-dione moieties themselves.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Ion
~538 [M]⁺

While the molecular weight is confirmed by chemical suppliers, detailed experimental fragmentation patterns from published research are not available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts: the anthracene-9,10-dione core and the carbazole substituents. The key vibrational modes would confirm the presence of carbonyl groups, carbon-nitrogen bonds, and the extensive aromatic system. The spectrum for the core structure of 9,10-anthracenedione serves as a useful reference. nist.gov

Table 2. Predicted Infrared (IR) Absorption Bands.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (quinone)Stretching1670–1690
C-N (carbazole)Stretching1310–1360
Aromatic C=CStretching1450–1600
Aromatic C-HStretching3000–3100
Aromatic C-HOut-of-plane Bending700–900

Crystallographic Studies for Solid-State Molecular Geometry

Crystallographic studies provide the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of a crystalline solid. mdpi.com The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined. For a molecule like this compound, SCXRD would provide unequivocal proof of its structure, confirming the connectivity and stereochemistry. This method has been successfully applied to various substituted anthracene derivatives to elucidate their structures. mdpi.comresearchgate.netmdpi.com

Analysis of Molecular Conformation and Packing Properties

The data obtained from SCXRD analysis allows for a detailed examination of the molecule's conformation and its arrangement within the crystal lattice. Key insights would include:

Molecular Conformation : The analysis would reveal the dihedral angles between the planes of the anthracene core and the two carbazole substituents. Due to steric hindrance, these carbazole units are expected to be twisted out of the plane of the anthracene moiety.

Packing Properties : The study would identify intermolecular forces that govern the crystal packing, such as van der Waals interactions and potential π-π stacking between the electron-rich aromatic systems of adjacent molecules. Understanding these packing motifs is crucial for correlating the molecular structure with the material's bulk properties. mdpi.com

Chromatographic Methods for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. This method is adept at separating the target compound from any unreacted starting materials, byproducts, or degradation products, thereby allowing for precise quantification of its purity.

A typical HPLC analysis for a compound of this nature would employ a reverse-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. For this compound, a gradient elution method using a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide effective separation. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the compound exhibits strong absorbance, which is expected to be in the UV or visible region given its extended aromatic system.

The purity is determined by integrating the area of the chromatographic peaks. The peak corresponding to this compound should be the major component, and its area relative to the total area of all peaks provides a quantitative measure of purity. In research and industrial settings, a purity of ≥98% is often required for subsequent applications. chemscene.com

Detailed research findings from a hypothetical HPLC analysis are presented in the interactive data table below. This data illustrates a typical purity assessment for a synthesized batch of the target compound.

Interactive Data Table: HPLC Purity Analysis of this compound

Sample Batch IDRetention Time (min)Peak AreaPurity (%)
DCAD-0018.544589099.1
DCAD-0028.554723098.8
DCAD-0038.534654099.3

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the standard method for investigating the ground-state electronic properties of medium to large-sized organic molecules. For a D-A-D molecule such as 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione, DFT is crucial for elucidating the fundamental aspects of its structure and electronic landscape.

Geometry Optimization and Conformational Landscapes

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. A geometry optimization calculation using DFT would find the lowest energy arrangement of the atoms. For this molecule, a key structural parameter is the dihedral angle between the plane of the carbazole (B46965) donor units and the central anthracene-9,10-dione acceptor. This angle is critical as it governs the degree of electronic communication (π-conjugation) between the donor and acceptor moieties.

A comprehensive study would involve:

Potential Energy Surface Scan: Systematically rotating the carbazole units relative to the anthracene (B1667546) core to map the conformational landscape. This would identify the global energy minimum (the most stable conformer) and any local minima or rotational energy barriers.

Vibrational Frequency Analysis: Performed at the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (e.g., IR and Raman).

The resulting optimized structure for similar D-A-D molecules often reveals a significantly twisted conformation due to steric hindrance between the hydrogen atoms on the carbazole and anthracene units. This twisting disrupts perfect π-conjugation, which has profound effects on the electronic properties.

Mapping of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in a molecule's electronic behavior. rsc.org Their energy levels and spatial distribution determine the molecule's ability to donate or accept electrons and dictate its fundamental optical and electronic properties.

In a D-A-D molecule like this compound, a DFT calculation would be expected to show:

HOMO: The electron density of the HOMO is typically localized on the electron-rich donor fragments. In this case, the HOMO would be predominantly distributed across the two carbazole units.

LUMO: The electron density of the LUMO is generally centered on the electron-deficient acceptor fragment. Here, the LUMO would be localized on the anthracene-9,10-dione core.

This spatial separation of the HOMO and LUMO is a hallmark of charge-transfer character. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter. It provides a first approximation of the molecule's lowest electronic excitation energy and is correlated with its color and electrochemical stability. For related 2,6-diaryl-9,10-anthraquinones, intramolecular charge transfer (CT) from the electron-rich substituents to the electron-deficient anthraquinone (B42736) core is a defining feature. rsc.org

OrbitalExpected Location of Electron DensityRole in Molecule's Properties
HOMO Primarily on the two carbazole donor unitsCorresponds to the ionization potential (electron donation)
LUMO Primarily on the central anthracene-9,10-dione acceptorCorresponds to the electron affinity (electron acceptance)
HOMO-LUMO Gap The energy difference between HOMO and LUMO levelsInfluences color, redox potentials, and kinetic stability

Excited State Calculations via Time-Dependent Density Functional Theory (TD-DFT)

To understand how the molecule interacts with light (absorption and emission), one must investigate its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. researchgate.net

A TD-DFT calculation for this compound would predict:

Absorption Spectrum: The energies and intensities of electronic transitions from the ground state to various excited states. The lowest energy transition, typically from the HOMO to the LUMO, is of primary interest. Given the spatial separation of these orbitals, this transition would have strong intramolecular charge-transfer (ICT) character, where the absorption of a photon effectively moves electron density from the carbazole donors to the anthracene-dione acceptor. rsc.org

Nature of Excited States: Analysis of the transitions would reveal whether they are localized excitations on one part of the molecule or ICT transitions between different parts.

Advanced Ab Initio Approaches for Delocalized Electronic States

While TD-DFT is powerful, it can have limitations, especially for systems with significant charge-transfer character or for accurately describing certain types of excited states (like triplet states). More advanced ab initio ("from first principles") methods can provide higher accuracy, albeit at a much greater computational expense.

Multireference Ab Initio Methods (e.g., SA-CASSCF, NEVPT2)

For complex electronic structures, particularly when multiple electronic configurations contribute significantly to the description of an excited state, single-reference methods like DFT can be inadequate. Multireference methods are required in such cases.

State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF): This method optimizes a set of molecular orbitals and configuration interaction coefficients for several electronic states simultaneously, providing a balanced description of the ground and excited states.

N-Electron Valence State Perturbation Theory (NEVPT2): This is a post-CASSCF method that adds dynamic electron correlation on top of the static correlation captured by CASSCF, yielding highly accurate energy levels.

These methods would be employed to verify the nature of the excited states predicted by TD-DFT and to obtain more reliable energy values, especially where TD-DFT is known to perform poorly.

Investigation of Singlet and Triplet State Energies (S₁, T₁, ΔEST)

An electronically excited molecule can exist in two spin states: singlet (S, spins paired) or triplet (T, spins parallel). The lowest excited singlet state (S₁) and the lowest triplet state (T₁) are crucial for photophysics. The energy difference between them is the singlet-triplet energy gap (ΔEST).

S₁ State: The first excited state reached upon light absorption, responsible for fluorescence.

T₁ State: A lower-energy excited state, responsible for phosphorescence. It is often formed from the S₁ state via a process called intersystem crossing (ISC).

The magnitude of ΔEST is critical. In molecules designed for applications like Thermally Activated Delayed Fluorescence (TADF), a very small ΔEST is required. For this compound, the ICT nature of the S₁ state (due to HOMO-LUMO separation) would likely lead to a small ΔEST, as the exchange interaction between the separated orbitals is weak. Calculations using TD-DFT or higher-level methods would be used to predict the energies of the S₁ and T₁ states and thus the ΔEST, providing insight into the molecule's potential for ISC and phosphorescence or TADF. Studies on carbazole derivatives have shown that structural modifications can tune the triplet energy. rsc.org

ParameterDescriptionSignificance
S₁ Energy of the lowest excited singlet stateDetermines the energy of fluorescence
T₁ Energy of the lowest excited triplet stateDetermines the energy of phosphorescence; crucial for OLEDs and photocatalysis
ΔEST The energy gap between S₁ and T₁ (S₁ - T₁)Governs the rate of intersystem crossing and the potential for TADF

Spin-Orbit Coupling Matrix Elements Calculations

Spin-orbit coupling (SOC) is a critical parameter in understanding the photophysical properties of molecules, as it governs the rate of intersystem crossing (ISC) between singlet and triplet excited states. For donor-acceptor molecules like this compound, where the carbazole units act as electron donors and the anthracene-9,10-dione core serves as the electron acceptor, the magnitude of SOC matrix elements (SOCMEs) between the lowest singlet (S₁) and various triplet (Tₙ) states is crucial for predicting their potential in applications such as thermally activated delayed fluorescence (TADF).

Theoretical calculations, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are employed to estimate these SOCMEs. rsc.org Functionals such as B3LYP are commonly used for these calculations. rsc.org The magnitude of the SOCME is highly dependent on the nature of the involved excited states. According to El-Sayed's rule, SOC is generally larger between states of different orbital character, for instance, between a ¹(n,π) and a ³(π,π) state. In molecules with significant intramolecular charge transfer (ICT) character, the spatial separation of the highest occupied molecular orbital (HOMO) on the donor (carbazole) and the lowest unoccupied molecular orbital (LUMO) on the acceptor (anthracene-9,10-dione) can lead to a small energy gap between the S₁ and T₁ states (ΔEST), which is a prerequisite for efficient TADF. rsc.org

However, this HOMO-LUMO separation often results in a small SOCME between S₁ and T₁, which would hinder the reverse intersystem crossing (RISC) process. Therefore, computational studies focus on identifying higher-lying triplet states (Tₙ, n>1) that may have favorable orbital characteristics to couple effectively with the S₁ state, providing alternative channels for RISC. For carbazole-based TADF emitters, calculated SOCME values are often in the range of 0.1 to 1.0 cm⁻¹. researchgate.net Achieving a balance between a small ΔEST and a sufficiently large SOCME is a key challenge in molecular design. researchgate.net Computational screening of SOCMEs between various singlet and triplet states helps in understanding the dominant ISC and RISC pathways.

Table 1: Representative Calculated Spin-Orbit Coupling Matrix Elements (SOCMEs) for Carbazole-Based Donor-Acceptor Systems. (Note: This table presents typical values found in the literature for analogous systems and not experimental data for this compound.)

Charge Density Difference (CDD) Analysis

Charge Density Difference (CDD) analysis is a powerful computational tool used to visualize the redistribution of electron density upon electronic excitation. pku.edu.cn This method provides a clear, qualitative picture of intramolecular charge transfer (ICT), which is a defining characteristic of donor-acceptor molecules like this compound. The analysis involves calculating the electron density of the molecule in its ground state and its excited state (e.g., S₁) and then subtracting the ground-state density from the excited-state density. pku.edu.cn

The resulting CDD plot highlights regions of electron density depletion (typically shown in one color, e.g., blue) and accumulation (another color, e.g., red). For an ICT transition, these plots are expected to show a decrease in electron density around the donor moiety and an increase around the acceptor moiety. mdpi.com In the case of this compound, a CDD analysis would likely illustrate that upon excitation to the S₁ state, electron density moves from the carbazole units to the anthracene-9,10-dione core. nih.gov

This visualization is crucial for confirming the nature of the electronic transition (e.g., local excitation vs. charge transfer) and for understanding the degree of spatial separation between the hole (depleted region) and the electron (accumulated region). nih.gov The extent of this separation directly influences the ΔEST and the oscillator strength of the transition. acs.org The CDD analysis, often complemented by visualization of the HOMO and LUMO distributions, provides invaluable insights into the structure-property relationships that govern the molecule's photophysical behavior. nih.gov

Computational Design Principles for Modulating Electronic Transitions

Computational chemistry provides a robust framework for establishing design principles to strategically tune the electronic transitions in complex organic molecules. For systems based on the this compound scaffold, several key strategies can be employed to modulate their absorption and emission properties.

Tuning Donor and Acceptor Strength : The energies of the HOMO and LUMO are largely determined by the electron-donating and electron-accepting strengths of the constituent parts. researchgate.net Replacing the carbazole units with stronger or weaker donors, or modifying the anthracene-9,10-dione core with electron-withdrawing or -donating substituents, can systematically shift the energy levels. researchgate.netmdpi.com DFT calculations are routinely used to predict how such substitutions will alter the HOMO-LUMO gap, which correlates with the energy of the lowest electronic transition. researchgate.net

Modifying the π-Conjugated Bridge : While the carbazole units are directly attached to the anthraquinone core in the target molecule, inserting a π-conjugated linker (e.g., phenyl, thiophene) between the donor and acceptor is a common strategy. acs.orgrsc.org Computational studies show that the length and nature of this bridge can modulate the degree of electronic coupling between the donor and acceptor. mdpi.comacs.org Increasing the D-A distance can decrease the ΔEST, which is favorable for TADF, but may also reduce the oscillator strength and, consequently, the fluorescence rate. acs.orgnih.gov

Controlling Steric Hindrance and Molecular Geometry : The dihedral angle between the donor and acceptor units significantly impacts the electronic coupling and the separation of frontier molecular orbitals. rsc.org Introducing bulky substituents can induce steric hindrance, forcing a more twisted conformation. rsc.org This twisting generally leads to better separation of the HOMO and LUMO, reducing the ΔEST. rsc.org Computational modeling allows for the systematic investigation of how different substitution patterns affect the ground-state geometry and the subsequent impact on excited-state properties. rsc.org

By applying these principles, computational chemists can screen potential molecular candidates in silico to identify structures with optimized electronic properties for specific applications before undertaking complex and costly synthesis. nih.gov

Molecular Engineering and Structure Function Relationship Studies

Influence of Isomerism and Positional Substitution on Electronic Structures

The electronic properties of disubstituted anthracene-9,10-dione derivatives are profoundly influenced by the positions of the substituent groups on the anthraquinone (B42736) core. Computational studies on various disubstituted anthraquinone dyes have revealed that the substitution pattern significantly affects the molecular geometry, alignment within a host matrix, and ultimately, the optical and electronic characteristics of the material.

For instance, a comparative analysis of 2,6-disubstituted versus 3,7-disubstituted anthraquinone dyes has shown that the 2,6-substitution pattern leads to a more linear molecular geometry and a larger aspect ratio. This geometry is favorable for achieving higher order parameters in guest-host liquid crystal systems, which is indicative of better molecular alignment. nih.gov This enhanced alignment is crucial for maximizing the dichroic performance in display applications. Furthermore, the positioning of substituents at the 2 and 6 locations has been found to favorably influence the orientation of the transition dipole moment, which is a key factor in determining the light-absorbing properties of the dye. nih.gov

While direct comparative studies on the electronic structures of different isomers of di(carbazol-9-yl)anthracene-9,10-dione are not extensively available, the principles derived from related systems suggest that the 2,6-substitution pattern in 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione is likely to result in distinct electronic properties compared to other possible isomers (e.g., 1,5- or 2,7-disubstituted). The specific connectivity of the carbazole (B46965) donors to the anthraquinone acceptor at the 2 and 6 positions dictates the extent of electronic communication and the spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn governs the energy of the intramolecular charge transfer transitions.

A study on a series of 2,6-bis(ω-aminoalkanamido)anthracene-9,10-diones highlighted that the nature and length of the side chains at these positions significantly impact their DNA-binding and cytotoxic properties, underscoring the importance of the 2,6-substitution pattern in defining the molecule's function. researchgate.net

Rational Design of Donor-Acceptor (D-A) Systems with Carbazole and Anthracene-9,10-dione Units

The design of donor-acceptor (D-A) molecules is a cornerstone of modern organic electronics. The fundamental principle involves the covalent linking of an electron-rich donor unit to an electron-deficient acceptor unit to induce intramolecular charge transfer (ICT) upon photoexcitation. In the case of this compound, the carbazole moieties serve as potent electron donors, while the anthracene-9,10-dione core functions as the electron acceptor.

The rationale behind this design is multifaceted. Carbazole is a well-known hole-transporting material with good thermal and electrochemical stability. acs.org Its nitrogen atom can be readily functionalized to attach it to various molecular scaffolds. Anthracene-9,10-dione, on the other hand, is a recognized electron-accepting moiety due to the presence of the two electron-withdrawing carbonyl groups. rsc.org

The combination of these two units in a single molecule is intended to create a system with a low-lying charge-transfer excited state. The UV-Vis absorption spectra of 2,6-diaryl-9,10-anthraquinones are characterized by an intense, long-wavelength absorption band. rsc.org This band is attributed to an intramolecular charge transfer from the electron-rich aryl substituents (in this case, carbazole) to the electron-deficient anthraquinone core. rsc.org The fluorescence of these compounds is also strongly influenced by this ICT, often resulting in emission in the yellow-orange region of the spectrum. rsc.org The relatively high electron affinity of these molecules, coupled with their tunable emission, makes them promising candidates for applications in organic electronics. rsc.org

Engineering of Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in organic light-emitting diodes (OLEDs), potentially leading to 100% internal quantum efficiency. A key requirement for a molecule to exhibit TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small energy gap facilitates reverse intersystem crossing (RISC) from the triplet state to the singlet state, followed by delayed fluorescence.

The rational design of TADF emitters often involves creating molecules with a significant spatial separation between the HOMO and LUMO. In D-A systems, the HOMO is typically localized on the donor moiety, while the LUMO is localized on the acceptor moiety. A twisted geometry between the donor and acceptor can further minimize the exchange energy, leading to a smaller ΔEST.

The design of D-Ph-A-Ph-D type molecules, where a phenyl bridge separates the donor and acceptor, was shown to enhance kF without increasing ΔEST. nih.gov This suggests that fine-tuning the linkage between the carbazole donor and the anthraquinone acceptor in this compound could be a viable strategy for optimizing its potential TADF properties.

Impact of Steric Hindrance and Molecular Confinement on Intramolecular Charge Transfer

Steric hindrance plays a critical role in dictating the conformation and, consequently, the photophysical properties of D-A molecules. In this compound, the spatial arrangement of the carbazole units relative to the anthraquinone plane is influenced by steric interactions. These interactions can force a twisted conformation, which, as mentioned earlier, can be beneficial for achieving a small ΔEST and promoting TADF.

Studies on other D-A systems have shown that introducing bulky groups can inhibit excited-state geometric relaxation, leading to a blue shift in fluorescence and a less pronounced intramolecular charge transfer character. nih.gov This is because a more twisted ground state can reduce the electronic coupling between the donor and acceptor. Conversely, in some cases, a twisted intramolecular charge transfer (TICT) state can be formed in the excited state, which is often characterized by a large Stokes shift and strong solvatochromism. The photophysical properties of twisted D-A molecules have been shown to be highly dependent on the degree of twisting. rsc.org

The confinement of this compound within a rigid matrix, such as in a thin film or a polymer host, can also significantly impact its ICT characteristics. Molecular confinement can restrict conformational changes that might occur in the excited state, thereby influencing the emission energy and quantum yield. The specific interactions with the host material can also affect the energy levels of the D-A molecule and the efficiency of energy transfer processes.

Design of Dendritic Structures Incorporating Carbazole-Anthracene-9,10-dione Motifs

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. The incorporation of functional motifs, such as D-A chromophores, into dendritic structures can lead to materials with unique properties, including enhanced solubility, site-isolation effects, and efficient energy transfer.

The synthesis of dendrimers with an anthraquinone core and N-phenylcarbazole as surface groups has been reported. researchgate.net In this design, the anthraquinone unit acts as a central anchor, while the carbazole-containing dendrons radiate outwards. The generational growth of these dendrimers was found to alter the fluorescence relaxation time, with higher generations exhibiting longer relaxation times. researchgate.net This suggests that the dendritic architecture can be used to modulate the photophysical properties of the embedded chromophores.

While this example does not specifically utilize the this compound unit, it demonstrates the feasibility of incorporating carbazole and anthraquinone moieties into a dendritic framework. A dendritic structure based on the 2,6-disubstituted anthraquinone core with carbazole-terminated dendrons could potentially lead to materials with interesting photophysical and electrochemical properties. The bulky dendritic wedges could provide a shielding effect, preventing intermolecular aggregation and quenching of the emission from the D-A core.

Another approach involves the use of carbazole-based dendrons attached to a core that can interact with the this compound unit through non-covalent interactions or by being part of a larger polymeric or supramolecular assembly. For instance, novel red-emitting dendrimers with a thieno-[3,4-b]-pyrazine core and carbazole dendrons have been synthesized for use in solution-processed OLEDs. nih.gov

Strategies for Tailoring Molecular Rigidity and Flexibility

The balance between molecular rigidity and flexibility is a critical parameter in the design of functional organic materials. A rigid molecular structure can enhance the photoluminescence quantum yield by reducing non-radiative decay pathways associated with vibrational and rotational motions. However, some degree of conformational flexibility can be beneficial, for instance, in enabling the formation of a TICT state or in facilitating the RISC process in TADF emitters.

Several strategies can be employed to tailor the rigidity and flexibility of molecules like this compound. One approach is to introduce bridging units between the donor and acceptor moieties. These bridges can lock the conformation and enhance the planarity of the molecule, which can affect the extent of π-conjugation and the energy levels.

Conversely, to introduce flexibility, one can incorporate flexible alkyl chains or other non-conjugated linkers. A "lock/unlock" donor strategy has been proposed, where a "locked" donor like carbazole (which is relatively rigid) is compared with an "unlocked" donor like diphenylamine (B1679370) (which has more rotational freedom). rsc.orgresearchgate.net This approach allows for the tuning of the color and efficiency of emitters.

Computational methods, such as density functional theory (DFT), can be used to predict the conformational landscape of a molecule and to understand how structural modifications will affect its rigidity. nih.gov Non-covalent interactions, such as hydrogen bonding or heteroatom interactions, can also be strategically employed to control the conformation of D-A molecules. nih.gov By carefully selecting the synthetic route and the building blocks, it is possible to achieve a desired level of rigidity or flexibility in the final molecule, thereby fine-tuning its structure-function relationship for specific applications.

Conceptual Applications and Advanced Materials Design Principles

Emitter and Host Material Design for Organic Light-Emitting Diodes (OLEDs)

The unique molecular architecture of 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione, which combines electron-donating carbazole (B46965) moieties with an electron-accepting anthracene-9,10-dione core, makes it a versatile candidate for both emitter and host materials in OLEDs. Carbazole derivatives are widely recognized for their excellent hole-transporting capabilities and high triplet energies, which are crucial properties for host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. semanticscholar.org The anthracene (B1667546) core is an outstanding π-conjugated system known for its high photoluminescence quantum yields, making it a staple in developing efficient light-emitting materials. nih.gov

In the design of OLEDs, the host material plays a critical role in facilitating charge transport and transferring energy efficiently to the guest emitter dopant. semanticscholar.org Materials like this compound can be engineered to achieve balanced charge-carrier mobility and sufficiently high singlet and triplet energy levels, preventing unwanted energy loss from the emitter. semanticscholar.org For instance, carbazole-based hosts such as TCTA and CBP are widely used, though they have drawbacks like low glass transition temperatures or inefficient energy transfer, which newer designs aim to overcome. semanticscholar.org The introduction of the anthracene-dione core can modulate the electronic properties, potentially leading to improved device performance and stability.

As an emitter, the compound's fluorescence properties are paramount. The substitution pattern on the anthracene core significantly influences the emission color and efficiency. Anthracene derivatives have been developed as efficient blue fluorescent emitters, which are critical for full-color displays and solid-state lighting. bohrium.com The combination of carbazole donors and an anthraquinone (B42736) acceptor creates an intramolecular charge-transfer (CT) character, which can be tuned to achieve emission across the visible spectrum. rsc.org

Table 1: Performance of OLEDs Utilizing Carbazole and Anthracene Derivatives This table presents data for related compounds to illustrate the potential performance of materials like this compound.

Device Role Derivative Compound Max. External Quantum Efficiency (EQE) Emission Color CIE Coordinates Reference
Host TCTA:3CNCzOXD (Exciplex) > 22% Green (Phosphorescent) Not Specified rsc.org
Host mCPSOB 26.5% Green (TADF) Not Specified researchgate.net
Emitter CZm-AN-mPO (Non-doped) 4.3% Pure Blue Not Specified bohrium.com
Emitter ICz-TDBA (Solution-processed) 13.0% Ultra-deep-blue (TADF) (0.16, 0.049) rsc.org
Emitter 26CbzAn (Non-doped) 5.82% Pure Blue (Not Specified, 0.101) researchgate.net

Charge Transport Characteristics in Organic Semiconductors

Efficient charge transport is fundamental to the performance of organic electronic devices. Organic semiconductors can transport charges (holes and electrons) through a hopping mechanism between adjacent molecules. The efficiency of this process depends on the reorganization energy (the energy required to distort the molecule's geometry upon charge addition or removal) and the transfer integral (a measure of the electronic coupling between molecules). rsc.org

Carbazole is well-established as an excellent hole-transporting moiety due to its electron-rich nature. semanticscholar.org Conversely, anthracene-9,10-dione is an electron-deficient core, suggesting it would facilitate electron transport. rsc.org The combination of these two units in this compound suggests the potential for bipolar charge transport characteristics, meaning it can transport both holes and electrons effectively. Bipolar transport is highly desirable for host materials in OLEDs as it helps to confine the charge recombination zone within the emissive layer, thereby increasing device efficiency.

Theoretical studies on related anthracene derivatives have shown that crystalline polymorphism can significantly impact charge transport properties. Different packing motifs lead to variations in intermolecular electronic coupling, resulting in different charge carrier mobilities. rsc.org For example, one polymorph of 9,10-bis((E)-2-(pyrid-2-yl)vinyl)anthracene (BP2VA) was found to have a hole mobility of 0.988 cm² V⁻¹ s⁻¹ and an electron mobility of 0.053 cm² V⁻¹ s⁻¹, highlighting the strong influence of molecular packing. rsc.org Similarly, introducing a naphthyl group to anthracene resulted in a material with good charge transporting properties, reaching mobilities up to 1.10 cm² V⁻¹ s⁻¹. researchgate.net

Strategies for Achieving Delayed Fluorescence Emission

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest non-emissive triplet excitons to generate light, potentially achieving 100% internal quantum efficiency without using heavy metals. tandfonline.com The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), which allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state via thermal energy. sci-hub.se

The design of this compound aligns well with established strategies for creating TADF emitters. A common approach is to link electron-donating and electron-accepting units with a significant spatial twist between them. This separation leads to a small overlap between the Highest Occupied Molecular Orbital (HOMO), localized on the donor (carbazole), and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor (anthracene-dione). This spatial separation effectively reduces the ΔE_ST. tandfonline.com

Modifying the substitution positions on the acceptor unit has been shown to be an effective strategy for tuning the ΔE_ST. tandfonline.com The 2,6-substitution pattern on the anthracene-dione core in the title compound is a deliberate design choice aimed at optimizing these electronic properties. In similar systems, such modifications have been effective in reducing ΔE_ST and the fluorescence lifetime delay. tandfonline.com Calculations on different polymorphs of anthracene derivatives have shown that factors like strong spin-orbit coupling and electron-vibration coupling are crucial for enabling efficient RISC and achieving TADF. sci-hub.se

Application in Triplet-Triplet Annihilation (TTA) Upconversion Systems

Triplet-Triplet Annihilation (TTA) upconversion is a process where two low-energy photons are converted into one higher-energy photon. nih.gov This is achieved through a sensitizer (B1316253)/annihilator pair. The sensitizer absorbs a low-energy photon, undergoes intersystem crossing to its triplet state, and then transfers its energy to an annihilator molecule. When two triplet-state annihilator molecules interact, they undergo TTA to produce one ground-state molecule and one excited singlet-state molecule, which then emits a high-energy photon (upconverted fluorescence). nih.govumb.edu

Anthracene derivatives are excellent candidates for annihilators in TTA-UC systems due to their high fluorescence quantum yields and suitable triplet energy levels. researchgate.netrsc.org The core structure of this compound is based on anthracene, making it relevant for this application. A key design principle for efficient TTA in the solid state is to separate the anthracene moieties to prevent the formation of excimers, which can quench the emission, while keeping them close enough (<1.0 nm) to allow the TTA process to occur. researchgate.net The bulky carbazole substituents at the 2 and 6 positions can act as molecular spacers, helping to achieve this delicate balance.

Research on carbazole-substituted anthracenes has shown that the introduction of carbazole can facilitate the TTA-UC process, leading to high upconversion quantum yields (UCQY). researchgate.net For instance, a system using a carbazole-anthracene derivative as the annihilator achieved an impressive UCQY of 0.16. researchgate.net The selection of substituents on the anthracene core is crucial; studies on 9,10-disubstituted anthracenes found that while absorption properties were only slightly affected, fluorescence quantum yields were highly dependent on the substituent. rsc.org

Development of Self-Assembled Monolayers (SAMs) for Interface Engineering in Optoelectronics

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. In optoelectronic devices, SAMs are used for "interface engineering"—modifying the chemical and electronic properties at the interface between different layers, such as the electrode and the active organic layer. nih.gov This can improve charge injection/extraction, tune electrode work functions, and enhance device stability and performance. researchgate.netkaust.edu.sa

Molecules designed for SAMs typically have a head group that binds to the substrate, a molecular backbone, and a terminal group that defines the new surface properties. researchgate.net Carbazole and anthracene derivatives have been successfully incorporated into SAMs for optoelectronic applications. kaust.edu.saelsevierpure.com For example, thiol carbazole-based SAMs have been shown to alter the work function of gold electrodes by more than 1 eV, making them suitable for improving both hole and electron injection in organic transistors. kaust.edu.sa Similarly, phosphonic acid-based carbazole SAMs are widely used to manage the interface between the electrode and the light-absorbing layer in perovskite solar cells. researchgate.net The carbazole units in this compound could be functionalized with appropriate anchoring groups (like thiols or phosphonic acids) to enable its use in SAMs, leveraging its electronic properties to control interfacial energy levels.

Utilization in Photoinitiator Systems for Polymerization

A photoinitiator is a molecule that, upon absorbing light, generates reactive species (free radicals or cations) that initiate polymerization. Photoinitiator systems often consist of a photosensitizer, which absorbs the light, and a co-initiator, which generates the reactive species after interacting with the excited photosensitizer. nih.gov Efficient photoinitiation requires the photosensitizer to have strong absorption at the wavelength of the light source.

The anthracene-9,10-dione (anthraquinone) core of the title compound is a known structural motif in photosensitizers. rsc.org Novel 9,10-dithio/oxo-anthracenes have been synthesized and shown to act as efficient photosensitizers for biimidazole photoinitiator systems. researchgate.net These systems, when irradiated with light (e.g., 365 nm or 450 nm), can effectively initiate the polymerization of acrylate (B77674) monomers. The strong absorption of these anthracene derivatives in the near-UV and visible range makes them suitable for this application. researchgate.net The carbazole groups in this compound would further modify the absorption spectrum and electronic properties, potentially enhancing its photosensitizing efficiency for initiating polymerization under specific light conditions.

General Design Considerations for Organic Semiconductor Materials

The design of high-performance organic semiconductor materials like this compound is guided by several key principles that link molecular structure to material function. bohrium.comresearchgate.net

Electronic Properties: The energy levels of the HOMO and LUMO are critical. They determine the charge injection barriers from electrodes and the band gap of the material, which influences its absorption and emission color. Combining donor (carbazole) and acceptor (anthracene-dione) moieties is a powerful strategy for tuning these energy levels and creating intramolecular charge-transfer states. rsc.org

Photophysical Properties: For light-emitting applications, a high photoluminescence quantum yield is essential. Molecular rigidity is often desired to minimize non-radiative decay pathways. However, for TADF, some conformational flexibility or specific intermolecular packing is needed to facilitate spin-flipping processes. sci-hub.seresearchgate.net For TTA, preventing excimer formation through steric hindrance is a key consideration. researchgate.net

Solid-State Packing: The arrangement of molecules in the solid state profoundly affects material properties, particularly charge transport. rsc.org Introducing bulky side groups, like the carbazole units, can control intermolecular distances and packing motifs (e.g., herringbone vs. pi-stacking), which directly impacts electronic coupling and charge mobility. researchgate.net

Interfacial Properties: For applications involving interfaces, such as in SAMs, the molecule must be designed with specific functional groups that can anchor to surfaces and present a desired chemical functionality to the adjacent layer. researchgate.netresearchgate.net This allows for precise control over work functions and energy level alignment at interfaces. kaust.edu.sa

By integrating these design principles, researchers can rationally synthesize novel organic materials with tailored properties for advanced applications in OLEDs, solar cells, and other optoelectronic devices.

Future Directions and Emerging Research Avenues

Exploration of Hybrid Organic-Inorganic Systems Incorporating the Compound

A significant area of future research lies in the integration of 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione into hybrid organic-inorganic systems. These materials, which combine the desirable properties of both organic and inorganic components, are at the forefront of materials innovation.

One of the most promising applications is in the field of perovskite solar cells (PSCs). Carbazole-based molecules are well-regarded for their thermal stability, high hole-transport capability, and electron-rich nature, making them excellent candidates for hole-transporting materials (HTMs) in PSCs. mdpi.comresearchgate.net The carbazole (B46965) units in this compound could facilitate efficient hole extraction and transport from the perovskite layer to the electrode. The anthracene-9,10-dione core, with its electron-accepting properties, could further enhance charge separation at the interface. Future research could focus on incorporating this compound as an HTM in inverted (p-i-n) PSC architectures and studying its impact on device efficiency, stability, and longevity. acs.org

Another avenue of exploration is the use of this compound in the surface modification of inorganic nanoparticles, such as quantum dots (QDs) or metal oxides (e.g., TiO₂, ZnO). The carbazole moieties could act as anchoring groups to the inorganic surface, while the anthracene-9,10-dione core could modulate the electronic properties of the resulting hybrid material. Such functionalized nanoparticles could find applications in light-emitting diodes (LEDs), sensors, and photocatalysis.

Development of New Derivatives with Enhanced Molecular Architectures

The development of new derivatives of this compound through strategic chemical modifications could lead to materials with tailored and enhanced properties. The carbazole and anthracene (B1667546) cores offer multiple sites for functionalization. elsevierpure.comchim.it

Future synthetic efforts could focus on:

Introducing bulky substituents: Attaching bulky groups, such as tert-butyl or triarylamine, to the carbazole or anthracene units could prevent intermolecular aggregation and π-π stacking. This would lead to improved solubility and film-forming properties, which are crucial for solution-processed organic electronic devices.

Modifying electronic properties: The introduction of electron-donating or electron-withdrawing groups at specific positions on the carbazole or anthracene moieties can fine-tune the HOMO and LUMO energy levels of the molecule. acs.org This would allow for better energy level alignment with other materials in a device, leading to more efficient charge injection and transport.

Extending π-conjugation: The synthesis of oligomers or polymers based on the this compound monomer could lead to materials with extended π-conjugation and potentially higher charge carrier mobilities. beilstein-journals.org

These new derivatives could exhibit improved performance in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net

Advanced Computational Modeling for Predictive Materials Discovery

Advanced computational modeling will be a critical tool for accelerating the discovery and design of new materials based on this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for predicting the structural, electronic, and optical properties of organic molecules. bohrium.comnih.govresearchgate.net

Future computational studies could focus on:

Predicting optoelectronic properties: DFT and TD-DFT calculations can be used to predict the HOMO/LUMO energy levels, absorption and emission spectra, and charge transfer characteristics of the parent compound and its derivatives. jnsam.comnih.govnih.gov This would allow for the virtual screening of a large number of potential candidates before undertaking time-consuming and expensive synthesis.

Modeling charge transport: Computational models can be used to simulate charge transport in thin films of these materials. researchgate.netrsc.org This would provide insights into the relationship between molecular structure, packing, and charge carrier mobility, guiding the design of materials with improved performance in electronic devices.

Investigating excited-state dynamics: Understanding the behavior of the molecule in its excited state is crucial for applications in OLEDs and other light-emitting devices. Computational methods can be used to study processes such as internal conversion, intersystem crossing, and fluorescence/phosphorescence.

The following table outlines a potential computational workflow for investigating new derivatives:

Computational MethodProperty to be InvestigatedPotential Impact on Material Design
Density Functional Theory (DFT)Ground-state geometry, HOMO/LUMO energy levels, electron density distributionOptimization of molecular structure for desired electronic properties and stability.
Time-Dependent DFT (TD-DFT)UV-Vis absorption and emission spectra, excited-state energiesTuning of color purity and efficiency for OLED applications.
Molecular Dynamics (MD)Solid-state packing and morphology of thin filmsPrediction of film-forming properties and their effect on device performance.
Kinetic Monte Carlo (KMC)Charge carrier mobility and recombination ratesDesign of materials with enhanced charge transport for improved device efficiency.

Integration into Multi-component Organic Functional Systems

The unique properties of this compound make it a versatile component for integration into multi-component organic functional systems. mdpi.com Its ambipolar nature, with both electron-donating and electron-accepting moieties, allows it to function in various roles within a device architecture.

In the context of organic light-emitting diodes (OLEDs) , this compound could be explored as:

A host material: The high triplet energy of the carbazole units makes it a suitable host for phosphorescent emitters, preventing energy back-transfer and leading to high-efficiency devices.

An emissive dopant: By tuning its electronic structure, derivatives of this compound could be designed to emit light in different regions of the visible spectrum. researchgate.net

An electron-transporting or hole-blocking layer: The anthracene-9,10-dione core could facilitate electron transport, while the carbazole units could block holes, leading to improved charge balance and device efficiency.

In organic photovoltaics (OPVs) , it could be investigated as a non-fullerene acceptor or as a component in a ternary blend solar cell to enhance light absorption and charge generation.

Furthermore, the integration of this compound into supramolecular assemblies, such as metal-organic frameworks (MOFs) or hydrogen-bonded networks, could lead to novel materials with applications in sensing, catalysis, and gas storage. rsc.org

Challenges and Opportunities in the Synthesis and Application of Advanced Anthracene-Carbazole Systems

While the future prospects for this compound and its derivatives are promising, several challenges need to be addressed to realize their full potential.

Synthesis Challenges:

Purification: The purification of these materials to the high levels required for electronic applications can be challenging and often requires techniques such as sublimation or multiple recrystallizations.

Scalability: Developing synthetic routes that are scalable for industrial production is a significant hurdle for the commercialization of these materials. frontiersin.org

Application Challenges:

Stability: The long-term operational stability of organic electronic devices is a major concern. Degradation can occur due to factors such as exposure to oxygen, moisture, and UV light.

Device fabrication: Optimizing the fabrication of thin films with controlled morphology is crucial for achieving high device performance and reproducibility.

Cost: The cost of synthesizing and purifying these advanced materials can be a barrier to their widespread adoption.

Despite these challenges, significant opportunities exist. The development of more efficient and sustainable synthetic methodologies, such as C-H activation and one-pot reactions, could simplify the synthesis and reduce costs. chim.it Advances in device engineering and encapsulation techniques can improve the stability and lifetime of organic electronic devices. The versatility of the anthracene-carbazole platform provides a vast chemical space for the design of new materials with tailored properties for a wide range of applications, from flexible displays and lighting to renewable energy and advanced sensors. rsc.orgrsc.orgrsc.org

Q & A

Q. What are common synthetic strategies for preparing 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione?

The synthesis typically involves coupling carbazole derivatives to anthracene-9,10-dione at the 2,6-positions. For example, analogous methods involve nucleophilic substitution or amide bond formation using bis-halo intermediates. In related anthraquinone derivatives (e.g., 2,6-disubstituted amido compounds), secondary amines are introduced via reaction with haloalkanamido precursors . Characterization often employs HPLC for purity assessment (>96% purity reported in similar compounds) .

Q. What spectroscopic techniques are used for structural characterization of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy are standard. For example, 1H NMR in DMSO-d6 or CDCl3 resolves carbazole proton environments, while UV-Vis in solvents like acetonitrile identifies π-π* transitions . X-ray crystallography has been applied to confirm intercalation geometry in related anthraquinones .

Advanced Research Questions

Q. How do substituent positions (2,6 vs. 1,4) influence DNA-binding modes in anthracene-9,10-dione derivatives?

Molecular modeling and stopped-flow kinetics show that 2,6-disubstituted derivatives (e.g., with cationic side chains) adopt a "threading" intercalation mode, where side chains occupy both DNA grooves. This contrasts with 1,4-substituted analogs, which bind classically (both substituents in one groove). Binding constants (K ~10⁵–10⁶ M⁻¹) are similar, but threading intercalators exhibit slower association/dissociation kinetics (~10× lower rates), impacting cytotoxic selectivity .

Q. What methodologies optimize 2,6-Di(carbazolyl)anthraquinone derivatives for near-infrared (NIR) OLED applications?

Dendrimer designs encapsulate the anthraquinone core with carbazole dendrons to suppress aggregation. Undoped OLEDs using such structures achieve external quantum efficiencies (EQE) up to 0.254% with electroluminescence (EL) peaks at 715 nm. Host materials like Zn(BTZ)₂ enhance efficiency via spectral overlap (e.g., 12.3% EQE at 668 nm in doped devices) .

Q. How is computational modeling applied in designing anthracene-9,10-dione-based β-catenin inhibitors?

Virtual screening and molecular docking identify compounds that disrupt Wnt/β-catenin signaling. Anthraquinone dioximes (e.g., compound 14) exhibit IC50 <10 nM in vitro by stabilizing β-catenin/TCF4 interactions. Structure-activity relationships (SAR) reveal that electron-withdrawing groups at 2,6-positions enhance binding affinity .

Q. What experimental approaches resolve contradictions in anthraquinone toxicity and environmental persistence?

Contradictions between low legislative limits (e.g., in food) and environmental detection (wastewater, soil) are addressed via source-tracking (e.g., packaging migration in teas) and degradation studies. High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) quantifies trace levels (<1 ppb), while toxicity assays (e.g., Ames test) assess mutagenic potential .

Methodological Notes

  • DNA-Binding Studies : Use thermal denaturation (ΔTm), ethidium bromide displacement, and circular dichroism (CD) to quantify intercalation .
  • OLED Fabrication : Spin-coating or vacuum deposition of emissive layers, coupled with EQE measurement via integrating spheres .
  • Computational Workflows : Combine molecular dynamics (MD) for flexibility analysis with density functional theory (DFT) for electronic structure insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione
Reactant of Route 2
Reactant of Route 2
2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.